

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling with Diphenylphosphine oxide

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Compound of Interest

Compound Name: Diphenylphosphine oxide

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These application notes provide a comprehensive overview and practical protocols for the nickel-catalyzed cross-coupling of various electrophiles with **diphenylphosphine oxide**. This transformation is a powerful tool for the synthesis of valuable triarylphosphine oxides, which are important intermediates in organic synthesis, materials science, and drug discovery. Nickel catalysis offers a cost-effective and often more reactive alternative to traditional palladium-based methods, enabling the use of more challenging and readily available substrates like aryl chlorides.

Introduction

The formation of carbon-phosphorus (C–P) bonds is a fundamental transformation in organophosphorus chemistry. Nickel-catalyzed cross-coupling reactions have emerged as a robust and versatile methodology for constructing these bonds, particularly through the reaction of **diphenylphosphine oxide** with a variety of coupling partners. These reactions benefit from the lower cost and unique reactivity of nickel catalysts, which can activate a broader range of substrates under milder conditions compared to palladium. This document outlines several effective nickel-based catalytic systems, presents their substrate scope, and provides detailed experimental protocols.

Catalytic Systems and Applications

Several distinct nickel-based catalytic systems have been developed for the cross-coupling of **diphenylphosphine oxide** with aryl and heteroaryl electrophiles. Key variations include the choice of nickel precursor, ligand, and reaction conditions.

1. Nickel/dppp System for Aryl Halides: A widely applicable system utilizes $[\text{NiCl}_2(\text{dppp})]$ (dppp = 1,3-bis(diphenylphosphino)propane) as the catalyst. This system is effective for the cross-coupling of both aryl bromides and, notably, less reactive aryl chlorides with **diphenylphosphine oxide**.^{[1][2]} A key advantage is that it often proceeds without the need for an external reductant, as the phosphine oxide substrate can facilitate the in-situ reduction of Ni(II) to the active Ni(0) species.^{[1][2]} The reaction tolerates a variety of functional groups, including ethers, esters, ketones, and nitriles.^[1]
2. Nickel/DalPhos System for Aryl Chlorides: For challenging (hetero)aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands such as DalPhos have proven highly effective.^[3] These ligands promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.
3. Nickel/Zinc Reductive Coupling in Water: An environmentally friendly approach involves the use of a Ni(II)/Zn system for reductive coupling in water.^{[4][5]} This method is particularly attractive for its mild conditions and use of a benign solvent. Zinc powder acts as the reductant to generate the active Ni(0) catalyst from a Ni(II) precursor.^{[4][5]}
4. Coupling with Other Electrophiles: Beyond aryl halides, nickel catalysis has been successfully applied to the cross-coupling of **diphenylphosphine oxide** with other electrophiles such as (het)aryl tosylates and arylboronic acids.^{[4][6][7]} These methods expand the synthetic utility of this transformation, providing access to a wider range of organophosphorus compounds.

Data Presentation

The following tables summarize the performance of various nickel-catalyzed systems for the cross-coupling of **diphenylphosphine oxide** with different electrophiles.

Table 1: Nickel-Catalyzed Cross-Coupling of Aryl Halides with **Diphenylphosphine Oxide**

Entry	Aryl Halide	Catalyst (mol %)	Ligand (mol %)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	4-Bromotoluene	NiCl ₂ (5)	dppp (5)	K ₂ CO ₃ (2)	Toluene	120	12	95	[1]
2	4-Chlorobenzonitrile	NiCl ₂ (5)	dppp (5)	K ₂ CO ₃ (2)	Toluene	120	24	92	[1]
3	4-Chloroacetophenone	Ni(OAc) ₂ (10)	-	K ₃ PO ₄ (2)	Dioxane	110	18	85	[3]
4	2-Chloropyridine	NiBr ₂ (10)	2,2'-bipyridine (10)	Zn (2 equiv.)	Water	80	12	88	[4]
5	1-Bromo-4-fluorobenzene	NiCl ₂ ·6H ₂ O (10)	-	Zn (2 equiv.)	Water	80	12	91	[5]

Table 2: Nickel-Catalyzed Cross-Coupling of Other Electrophiles with **Diphenylphosphine Oxide**

Entry	Electrophile	Catalyst (mol %)	Ligand (mol %)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	4-Tolyltosylate	Ni(cod) ₂ (5)	L3* (5)	Pyridine (2)	THF/Toluene	50	18	83	[6]
2	Phenylboronic acid	NiBr ₂ (10)	-	K ₂ CO ₃ (1)	Dichloroethane	100	24	99	[4][7]
3	4-Methoxyphenyl pivalate	Ni(cod) ₂ (10)	dcpp** (20)	Cs ₂ CO ₃ (2)	Toluene	110	24	85	[8]

* L3 = 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine ** dcpp = 1,3-bis(dicyclohexylphosphino)propane

Experimental Protocols

Protocol 1: General Procedure for NiCl₂(dppp)-Catalyzed Cross-Coupling of Aryl Halides with **Diphenylphosphine Oxide**[1]

- **Reaction Setup:** To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), **diphenylphosphine oxide** (1.2 mmol), potassium carbonate (2.0 mmol), NiCl₂ (0.05 mmol), and dppp (0.05 mmol).
- **Atmosphere Control:** Evacuate and backfill the tube with argon or nitrogen three times.
- **Solvent Addition:** Add anhydrous toluene (5 mL) via syringe.
- **Reaction:** Place the sealed tube in a preheated oil bath at 120 °C and stir for the time indicated in Table 1.

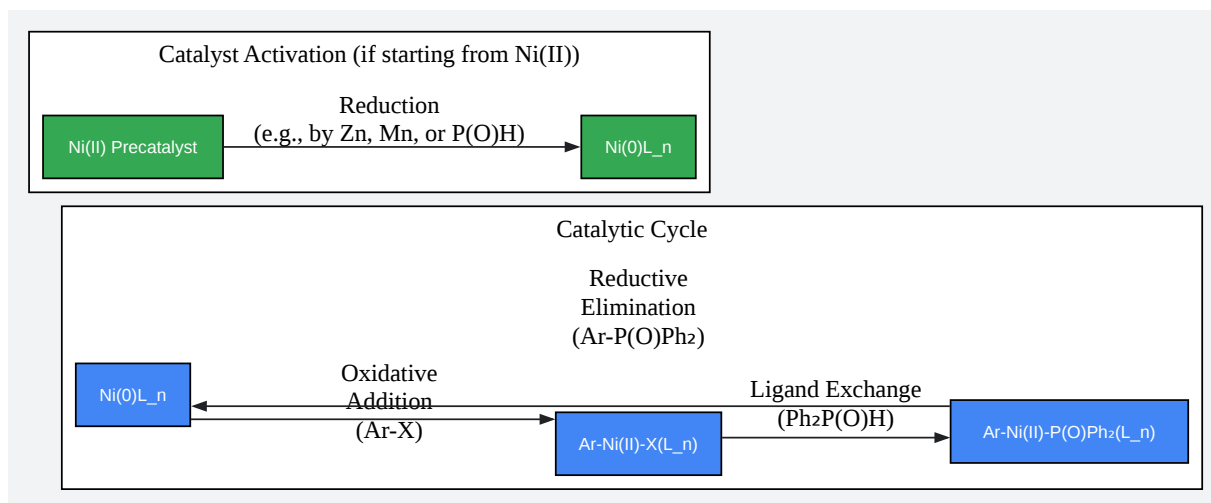
- Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
- Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired triarylphosphine oxide.

Protocol 2: Procedure for Ni(II)/Zn-Catalyzed Reductive Coupling in Water[5]

- Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), **diphenylphosphine oxide** (1.5 mmol), $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (0.1 mmol), and zinc powder (2.0 mmol).
- Solvent Addition: Add deionized water (5 mL) to the flask.
- Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.
- Workup: After cooling, extract the mixture with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the pure product.

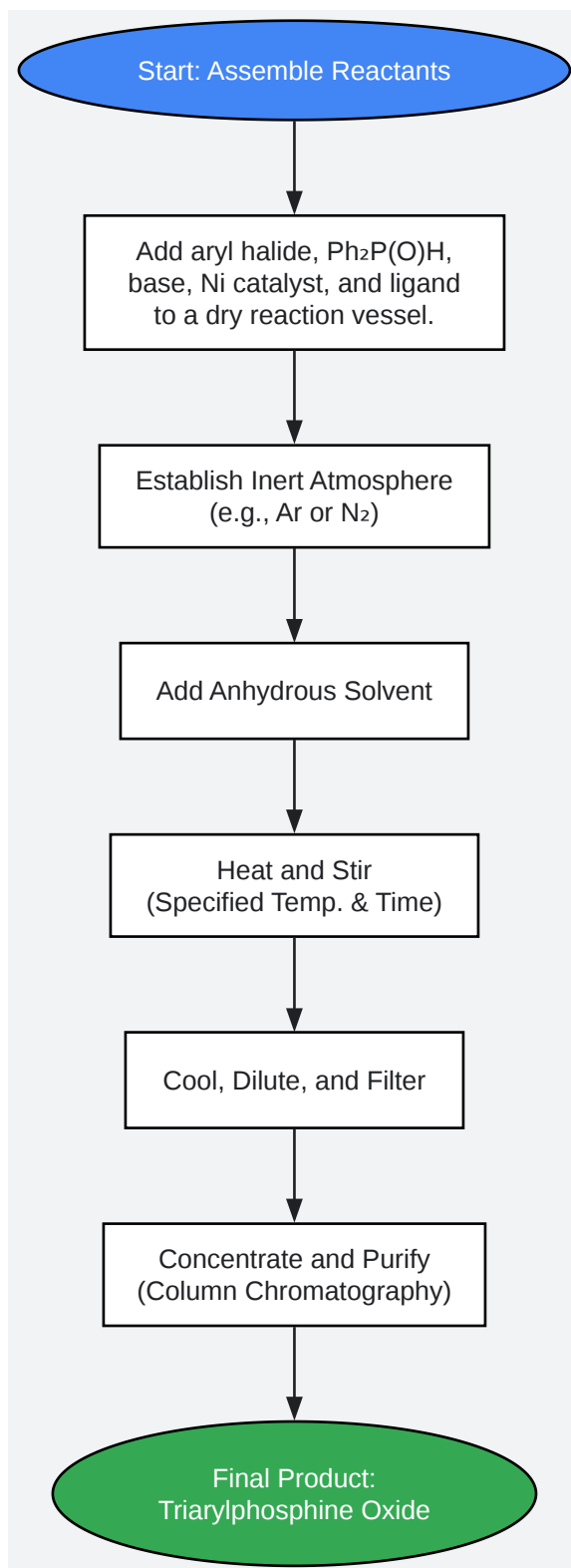
Visualizations

The following diagrams illustrate the key mechanistic steps and a typical experimental workflow for nickel-catalyzed cross-coupling with **diphenylphosphine oxide**.



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Caption: General catalytic cycle for nickel-catalyzed C-P cross-coupling.



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Caption: Experimental workflow for a typical cross-coupling reaction.

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